molecular formula C29H26ClN5O6 B11071362 3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11071362
M. Wt: 576.0 g/mol
InChI Key: QDMPLIBLICXHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex compound has a fascinating structure, combining elements from various chemical families. Let’s break it down:

  • Core Structure: : The compound consists of a spiro-fused pyrazinoquinoline and a pyrimidine ring. The spiro[pyrazino[1,2-a]quinoline] moiety provides rigidity and unique properties.

  • Functional Groups

      Chlorobenzyl Group (C₆H₄Cl): Attached at position 3, this group imparts reactivity and influences the compound’s pharmacological behavior.

      Methoxyphenyl Group (C₆H₄OCH₃): Positioned at the 1’ position, it enhances lipophilicity and modulates interactions with biological targets.

      Nitro Group (NO₂): Found at position 8, it can participate in redox reactions and affect bioactivity.

Preparation Methods

Synthetic Routes:

    Spiro[pyrazino[1,2-a]quinoline] Synthesis:

Industrial Production:

  • Industrial-scale synthesis typically involves multi-step processes, optimization, and purification to achieve high yields.

Chemical Reactions Analysis

    Redox Reactions: The nitro group undergoes reduction (e.g., catalytic hydrogenation) or oxidation (e.g., nitration).

    Substitution Reactions: Chlorination and other substitutions occur at appropriate positions.

    Major Products: Isomers, regioisomers, and diastereomers may form during synthesis.

Scientific Research Applications

    Chemical Biology:

Mechanism of Action

    Targets: Likely interacts with proteins, nucleic acids, or enzymes.

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C29H26ClN5O6

Molecular Weight

576.0 g/mol

IUPAC Name

3'-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C29H26ClN5O6/c1-41-22-9-6-20(7-10-22)34-27(37)29(26(36)31-28(34)38)15-19-14-21(35(39)40)8-11-24(19)33-13-12-32(17-25(29)33)16-18-4-2-3-5-23(18)30/h2-11,14,25H,12-13,15-17H2,1H3,(H,31,36,38)

InChI Key

QDMPLIBLICXHAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CN(CC5)CC6=CC=CC=C6Cl)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.